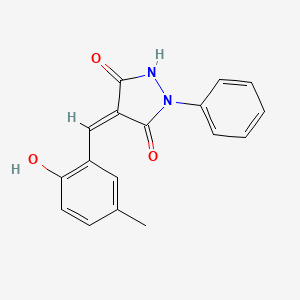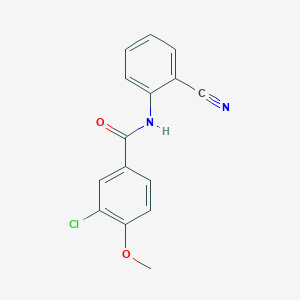
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide, also known as CCMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways and processes. In cancer cells, 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has been shown to induce cell cycle arrest by inhibiting the activity of cyclin-dependent kinases (CDKs) and downregulating the expression of cyclins. 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has also been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In the nervous system, 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has been shown to modulate neurotransmitter release by inhibiting the activity of voltage-gated calcium channels (VGCCs) and reducing the influx of calcium ions into neurons.
Biochemical and Physiological Effects
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has been shown to inhibit cell proliferation and induce cell death. In animal models, 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has been shown to reduce tumor growth and improve survival rates. In the nervous system, 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has been shown to modulate neurotransmitter release and protect neurons from oxidative stress and excitotoxicity.
実験室実験の利点と制限
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for cancer cells and neurons, which makes it a promising drug candidate for the treatment of cancer and neurological disorders. Another advantage is its relatively simple synthesis method, which allows for easy production and purification. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity and side effects, which require careful evaluation and monitoring.
将来の方向性
There are several future directions for the study of 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide. One direction is to further investigate its mechanism of action and identify its molecular targets in cancer cells and neurons. Another direction is to optimize its pharmacokinetic properties and develop more effective formulations for in vivo administration. Additionally, 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide could be explored for its potential applications in other fields, such as materials science and catalysis.
合成法
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide can be synthesized through a multi-step reaction involving several chemical reagents. The synthesis begins with the reaction between 3-chloro-4-methoxybenzoyl chloride and 2-cyanophenylamine, which forms 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide. The purity of the synthesized 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide can be improved through recrystallization and chromatography techniques.
科学的研究の応用
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, cancer research, and neuroscience. In medicinal chemistry, 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In cancer research, 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, 3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release.
特性
IUPAC Name |
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-20-14-7-6-10(8-12(14)16)15(19)18-13-5-3-2-4-11(13)9-17/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUAMTOFPJUUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-cyanophenyl)-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5696939.png)
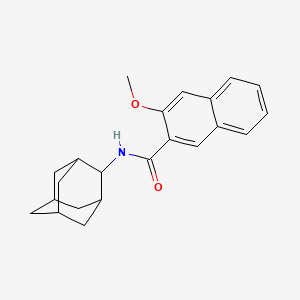
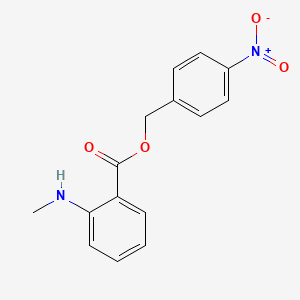
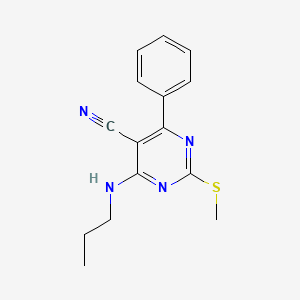

![3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5696970.png)
![3-amino-2-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5696978.png)
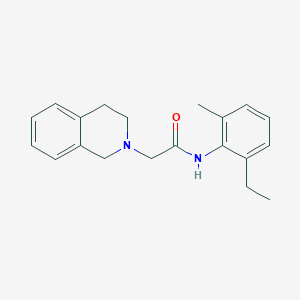
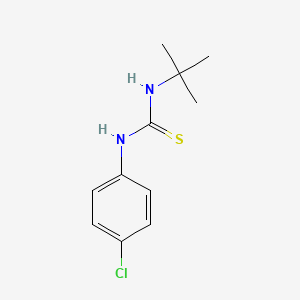
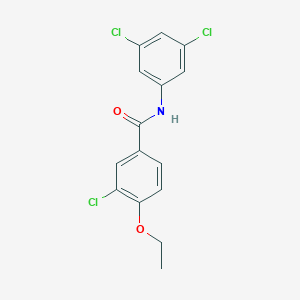
![methyl 3-{[(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5696994.png)
